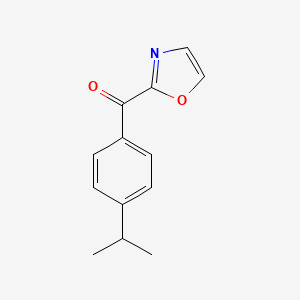

2-(4-Isopropylbenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-yl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)12(15)13-14-7-8-16-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIZXCMULJTIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642088 | |

| Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-99-4 | |

| Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Isopropylbenzoyl)oxazole from 4-Isopropylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and efficient methodology for the synthesis of 2-(4-isopropylbenzoyl)oxazole, a key structural motif in medicinal chemistry, starting from the readily available precursor, 4-isopropylbenzoyl chloride. This document provides a thorough examination of the underlying chemical principles, a detailed step-by-step experimental protocol, and a discussion of the reaction mechanism. The presented synthesis is designed to be a self-validating system, ensuring reproducibility and high yield of the target compound. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of the 2-Acyloxazole Scaffold

Oxazole-containing compounds are of significant interest in the field of drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-acyloxazole moiety, in particular, serves as a versatile building block for the synthesis of more complex bioactive molecules. The isopropylbenzoyl substituent is a common feature in various pharmacologically active compounds, making this compound a valuable intermediate for pharmaceutical research and development. This guide focuses on a practical and scalable synthetic route to this important molecule.

Synthetic Strategy: Cyclocondensation of an Aroyl Chloride with an Isocyanoacetate Derivative

The chosen synthetic pathway for this compound involves the cyclocondensation of 4-isopropylbenzoyl chloride with an appropriate isocyanoacetate derivative. This method is advantageous due to the commercial availability of the starting materials, the relatively mild reaction conditions, and the generally good yields. Specifically, the reaction of an acyl chloride with ethyl isocyanoacetate in the presence of a base provides a direct route to 2-acyl-5-ethoxyoxazoles[1]. A similar reaction with α-isocyanoacetamides yields 2-acyl-5-aminooxazoles. For the synthesis of the parent this compound, an isocyanide that does not introduce a substituent at the 5-position would be ideal, however, the synthesis of a 5-substituted derivative is a well-documented and closely related alternative.

This guide will focus on a protocol adapted from the reaction of acyl chlorides with ethyl isocyanoacetate, a method that is both reliable and well-documented in the chemical literature.

Reaction Mechanism

The formation of the 2-acyloxazole ring from an acyl chloride and ethyl isocyanoacetate proceeds through a multi-step mechanism. The key steps are outlined below:

-

Formation of an α-ketoimidoyl chloride: The reaction is initiated by the nucleophilic attack of the isocyanide carbon of ethyl isocyanoacetate on the electrophilic carbonyl carbon of 4-isopropylbenzoyl chloride. This is followed by the elimination of a chloride ion to form an α-ketoimidoyl chloride intermediate.

-

Intramolecular Cyclization: In the presence of a base, such as triethylamine, the enolizable proton of the α-ketoimidoyl chloride is abstracted, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the imine carbon, resulting in the formation of a five-membered oxazoline ring.

-

Aromatization: The oxazoline intermediate then undergoes elimination of hydrogen chloride to yield the stable aromatic 2-(4-isopropylbenzoyl)-5-ethoxyoxazole.

Caption: Proposed reaction mechanism for the synthesis of 2-(4-isopropylbenzoyl)-5-ethoxyoxazole.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of a this compound derivative.

4.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-Isopropylbenzoyl chloride | C₁₀H₁₁ClO | 182.65 | 1.83 g (10 mmol) | ≥98% | Commercial Source |

| Ethyl isocyanoacetate | C₅H₇NO₂ | 113.11 | 1.13 g (10 mmol) | ≥97% | Commercial Source |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.52 g (15 mmol) | ≥99% | Commercial Source |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous | Commercial Source |

| Saturated aq. NaHCO₃ | - | - | 50 mL | - | - |

| Brine | - | - | 50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g | - | Commercial Source |

| Silica Gel | SiO₂ | - | As needed | 60 Å, 230-400 mesh | Commercial Source |

| Hexane | C₆H₁₄ | 86.18 | As needed | ACS Grade | Commercial Source |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade | Commercial Source |

4.2. Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

4.3. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-isopropylbenzoyl chloride (1.83 g, 10 mmol) and anhydrous dichloromethane (30 mL). Cool the flask in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of ethyl isocyanoacetate (1.13 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred solution of 4-isopropylbenzoyl chloride over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 2-(4-isopropylbenzoyl)-5-ethoxyoxazole.

Caption: Experimental workflow for the synthesis of 2-(4-isopropylbenzoyl)-5-ethoxyoxazole.

4.4. Expected Results and Characterization

The expected product is 2-(4-isopropylbenzoyl)-5-ethoxyoxazole. The yield of the purified product is anticipated to be in the range of 60-80%. The product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence of the isopropyl, benzoyl, and oxazole protons with the correct chemical shifts and splitting patterns.

-

¹³C NMR: To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and C-O-C stretches.

Safety and Handling

-

4-Isopropylbenzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl isocyanoacetate: Harmful if swallowed or inhaled. Has a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

-

Triethylamine: Flammable and corrosive. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of a this compound derivative from 4-isopropylbenzoyl chloride. The described method is based on a well-established cyclocondensation reaction and offers a practical route to this valuable heterocyclic building block. By following the outlined procedures and safety precautions, researchers can confidently synthesize this compound for further applications in medicinal chemistry and drug development.

References

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. E 8a, Hetarenes and Related Ring Systems. Georg Thieme Verlag, 2004.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.

- Padwa, A., Ed. Comprehensive Organic Synthesis, Vol. 4: Heterocyclic and Carbocyclic Rings. Pergamon Press, 1991.

-

Schöllkopf, U. "Recent applications of α-metalated isocyanides in organic synthesis." Pure and Applied Chemistry, 1979, 51(6), 1347-1355. [Link]

-

Bossio, R., et al. "A new, efficient synthesis of 2-acyl-5-aminooxazoles by reaction of acyl chlorides and α-isocyanoacetamides." Synthesis, 1992(1), 53-54. [Link]

-

Shafran, Y. M., et al. "Synthesis of 2-acyl-5-alkoxyoxazoles." Chemistry of Heterocyclic Compounds, 1988, 24(10), 1117-1120. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropylbenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(4-Isopropylbenzoyl)oxazole. As specific experimental data for this molecule is not extensively available in public literature, this document outlines predicted characteristics based on established chemical principles and data from structurally analogous compounds. Furthermore, it details the standard methodologies for the empirical determination of these properties, offering a framework for researchers initiating studies on this and similar molecules. The guide is designed to be a practical resource for scientists in drug discovery and development, providing foundational knowledge for further investigation.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse biological activities.[1] The oxazole ring system is a key structural motif in various natural products and synthetic compounds with applications as pharmaceuticals and functional materials.[1] The subject of this guide, this compound, is a molecule that combines the oxazole core with a substituted benzoyl group, suggesting its potential for biological activity and utility as a building block in organic synthesis.

A thorough understanding of the physicochemical properties of a compound is a prerequisite for its development as a therapeutic agent or its use in chemical synthesis. These properties, including solubility, lipophilicity, and ionization state, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide will provide a detailed examination of the predicted physicochemical profile of this compound and the experimental workflows for its characterization.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below. Its molecular formula is C13H13NO2, with a molecular weight of 215.25 g/mol .[2]

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from structurally similar compounds.

| Property | Predicted Value | Method of Prediction |

| Melting Point (°C) | 80 - 120 | Based on similarly substituted aromatic ketones and oxazoles. |

| Boiling Point (°C) | > 300 | Estimated from computational models. |

| Water Solubility | Low | Qualitative prediction based on the largely non-polar structure. |

| logP (Octanol/Water) | 3.5 ± 0.5 | Calculated using cheminformatics software (e.g., XLogP3).[3] |

| pKa (acidic) | Not Applicable | No readily ionizable acidic protons. |

| pKa (basic) | 0.5 - 1.5 | Based on the pKa of the parent oxazole (0.8 for the conjugate acid).[4] |

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range over which the sample melts (from the first appearance of liquid to complete liquefaction) is recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug candidates as it influences absorption and distribution.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/L or µM.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and metabolic fate.

Methodology: HPLC-based Determination of logP

This method is a rapid and reliable alternative to the traditional shake-flask method.

-

Principle: The retention time of the compound on a reverse-phase HPLC column (e.g., C18) is correlated with its logP value.

-

Calibration: A series of standard compounds with known logP values are injected onto the HPLC system to generate a calibration curve of retention time versus logP.

-

Sample Analysis: A solution of this compound is injected onto the same HPLC system under identical conditions.

-

Calculation: The retention time of the compound is used to interpolate its logP value from the calibration curve.

Figure 2: Workflow for the HPLC-based determination of logP.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl and oxazole rings, as well as the isopropyl group. The chemical shifts (δ) and coupling patterns will be characteristic of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the hybridization and functional group of each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=O stretch (ketone): A strong absorption band around 1650-1680 cm⁻¹.

-

C=N stretch (oxazole): An absorption band around 1600-1650 cm⁻¹.[5]

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3150 cm⁻¹.[5]

-

C-O-C stretch (oxazole): Bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound.

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner, with common losses corresponding to the isopropyl group, the carbonyl group, and cleavage of the oxazole ring.

Synthesis and Reactivity

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various methods, including the tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides.[1] Another common route is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[6] The reactivity of the oxazole ring is characterized by its aromatic nature, though it is less aromatic than imidazole.[4] It can undergo electrophilic substitution, typically at the C5 position, and can also participate in Diels-Alder reactions.[4]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It may be an eye and respiratory irritant.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers in the fields of chemistry and drug development. While comprehensive experimental data is yet to be published, the predicted properties and detailed experimental protocols outlined herein offer a robust starting point for the investigation and characterization of this and other novel oxazole derivatives. The continued exploration of such compounds holds promise for the discovery of new therapeutic agents and valuable synthetic intermediates.

References

- Qualitative Tier 2 Assessment - Santos. (n.d.).

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

- National Center for Biotechnology Information. (n.d.). Oxazole. PubChem.

- El-Sayed, M. A., et al. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Medicinal Chemistry, 12(10), 1696-1707.

- ChemScene. (n.d.). 2,4-Dimethylbenzo[d]oxazole.

- ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- BLD Pharm. (n.d.). This compound.

- Hassan, A. S., et al. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1838-1845.

- National Center for Biotechnology Information. (n.d.). 2-(4-Benzyl-2-methylpiperazin-1-yl)-1,3-oxazole. PubChem.

- Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958.

- Wikipedia. (n.d.). Oxazole.

Sources

- 1. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 2. 898759-99-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(4-Benzyl-2-methylpiperazin-1-yl)-1,3-oxazole | C15H19N3O | CID 174438435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. santos.com [santos.com]

An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)oxazole (CAS 898759-99-4): A Scaffold for Modern Drug Discovery

Abstract: This document provides a comprehensive technical guide on 2-(4-Isopropylbenzoyl)oxazole, a heterocyclic compound distinguished by the fusion of a biologically significant oxazole ring and a 4-isopropylbenzoyl moiety. While specific research on this molecule is nascent, its structural components are well-established pharmacophores present in a multitude of bioactive agents. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, a robust, proposed synthesis protocol, and a framework for its characterization. Furthermore, we explore its chemical reactivity and postulate its potential as a versatile scaffold for developing novel therapeutics, particularly in oncology, infectious diseases, and inflammatory conditions. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Section 1: The Scientific Rationale—Merging Two Privileged Scaffolds

The strategic design of novel molecular entities for drug discovery often involves the combination of "privileged structures"—molecular frameworks that are known to bind to multiple biological targets. This compound is an exemplary case, integrating two such scaffolds.

-

The Oxazole Ring: The oxazole nucleus is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry.[1] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging with a wide array of enzymes and receptors through various non-covalent interactions.[1][2] Oxazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antibiotic, antiproliferative, antifungal, and antiviral properties.[3][4][5] The U.S. Food and Drug Administration (FDA) has approved over 20 drugs containing oxazole or its isomer, isoxazole, underscoring their therapeutic importance.[4]

-

The 4-Isopropylbenzoyl Moiety: The benzoyl group is a common fragment in medicinal chemistry, and its substitution pattern critically influences a molecule's pharmacokinetic and pharmacodynamic profile.[6] The isopropyl group at the para-position significantly increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. This feature has been exploited in compounds showing potent activity against protozoan parasites like Plasmodium falciparum and Leishmania donovani.[7]

The combination of these two moieties in this compound creates a molecule with inherent potential for biological activity, positioning it as a valuable and synthetically accessible building block for the generation of diverse chemical libraries aimed at discovering next-generation therapeutics.[8]

Section 2: Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development.

Structural Representation

Caption: Structure of this compound.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 898759-99-4 | [9] |

| Molecular Formula | C₁₃H₁₃NO₂ | [9] |

| Molecular Weight | 215.25 g/mol | [9] |

| SMILES Code | O=C(C1=NC=CO1)C2=CC=C(C(C)C)C=C2 | [9] |

| Predicted pKa | ~0.8 (of conjugate acid) | [3][10] |

| Predicted State | Solid | N/A |

Note: pKa is predicted based on the parent oxazole compound and may be influenced by the electron-withdrawing benzoyl group.

Section 3: Synthesis and Purification Protocol

While a specific synthesis for this compound is not extensively documented, a reliable protocol can be designed based on well-established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or variations thereof, which involve the cyclization of α-acylamino ketones.[11] An alternative and highly effective modern approach involves the reaction of an α-haloketone with an amide.[12] We propose a synthesis starting from the readily available 4-isopropylbenzoyl chloride.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Rationale: This two-step, one-pot-adaptable protocol is chosen for its reliance on common starting materials and its high potential for success based on analogous transformations.[13] The initial acylation forms the key amide intermediate. The subsequent cyclodehydration, a classic transformation, is driven by a strong dehydrating agent like phosphorus oxychloride (POCl₃) to form the aromatic oxazole ring.

Step 1 & 2: Synthesis of this compound via Acylation and Cyclodehydration

-

Reagents and Materials:

-

4-Isopropylbenzoyl chloride

-

2-Aminoacetaldehyde dimethyl acetal

-

Pyridine (or Triethylamine), anhydrous

-

Toluene, anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

-

Procedure:

-

To a dry, inerted round-bottom flask, add 2-aminoacetaldehyde dimethyl acetal (1.0 eq) and anhydrous toluene.

-

Cool the mixture to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the flask.

-

Slowly add a solution of 4-isopropylbenzoyl chloride (1.1 eq) in anhydrous toluene dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the intermediate amide is complete, carefully add phosphorus oxychloride (POCl₃) (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the product.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then pour it carefully over crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

-

Self-Validation: The success of the synthesis is validated at each stage. TLC is used to monitor the consumption of starting materials and the formation of the intermediate and final product. The final structure and purity are confirmed through the comprehensive spectroscopic analysis detailed in the next section.

Section 4: Spectroscopic Characterization Workflow

As direct experimental data for this compound is not publicly available, this section provides the predicted spectroscopic characteristics based on structurally similar compounds and a generalized protocol for acquiring and interpreting the data.[12] This serves as a benchmark for researchers to validate their synthetic product.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | Doublet | 2H | Aromatic protons ortho to the carbonyl |

| ~7.85 | Singlet | 1H | Oxazole C5-H |

| ~7.40 | Singlet | 1H | Oxazole C4-H |

| ~7.35 | Doublet | 2H | Aromatic protons meta to the carbonyl |

| ~3.05 | Septet | 1H | Isopropyl -CH |

| ~1.30 | Doublet | 6H | Isopropyl -CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~182.0 | Carbonyl C=O |

| ~161.0 | Oxazole C2 |

| ~155.0 | Aromatic C-isopropyl |

| ~142.0 | Oxazole C5 |

| ~131.0 | Aromatic C-H (ortho) |

| ~129.0 | Aromatic C-ipso |

| ~127.0 | Aromatic C-H (meta) |

| ~125.0 | Oxazole C4 |

| ~34.5 | Isopropyl -CH |

| ~23.5 | Isopropyl -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data (Thin Film/KBr)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3140 | C-H stretching (oxazole ring) |

| ~3050 | C-H stretching (aromatic ring) |

| ~2960 | C-H stretching (aliphatic, isopropyl) |

| ~1660 | C=O stretching (aryl ketone) |

| ~1580 | C=N stretching (oxazole ring) |

| ~1100 | C-O-C stretching (oxazole ring) |

Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Confirm the presence of all expected signals, their multiplicities, and integrations as outlined in Tables 1 and 2.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum using an FTIR spectrometer.

-

The sample can be analyzed as a thin film on a NaCl plate (by dissolving a small amount in a volatile solvent like dichloromethane and allowing it to evaporate) or as a KBr pellet.

-

Verify the presence of key functional group absorptions, particularly the strong carbonyl (C=O) stretch around 1660 cm⁻¹, as predicted in Table 3.

-

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) or an equivalent soft ionization technique.

-

The expected exact mass for the protonated molecule [M+H]⁺ (C₁₃H₁₄NO₂⁺) should be observed, confirming the molecular formula.

-

Section 5: Chemical Reactivity and Derivatization Potential

The structure of this compound offers several sites for chemical modification, making it an excellent scaffold for generating a library of analogues for structure-activity relationship (SAR) studies.

Reactivity Profile

-

Oxazole Ring: The oxazole ring is generally stable but can undergo specific reactions. The C2 position is the most electron-deficient and can be susceptible to nucleophilic attack, which in some cases can lead to ring cleavage.[11] Deprotonation at C2 is also possible with strong bases.[11]

-

Benzoyl Ring: The phenyl ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The substitution pattern will be directed by the activating isopropyl group (ortho, para-directing) and the deactivating acyl-oxazole group (meta-directing).

-

Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol or serve as a handle for further reactions, such as reductive amination.

Workflow for Library Generation

Caption: Derivatization strategies for library synthesis.

Section 6: Potential Applications in Drug Discovery

Based on the extensive biological activities reported for oxazole and benzoyl-containing compounds, this compound is a prime candidate for screening in several therapeutic areas.

-

Antiproliferative Activity: Many substituted oxazoles have shown potent activity against various cancer cell lines.[2][14] This compound should be evaluated in antiproliferative assays against a panel of human cancer cell lines.

-

Anti-infective Properties: The structural similarity to compounds with activity against P. falciparum and other parasites makes this molecule a strong candidate for screening against tropical diseases.[7] Furthermore, the oxazole core is present in many antibacterial and antifungal agents.[15]

-

Anti-inflammatory Effects: Oxazoles are known to be useful for treating inflammation and related disorders.[16] Screening in assays for key inflammatory mediators (e.g., COX-2, cytokines) is highly warranted.

Proposed Screening Cascade

Caption: A logical workflow for biological evaluation.

Section 7: Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18]

-

Precursor Hazards: The synthesis involves hazardous reagents. 4-Isopropylbenzoyl chloride is a lachrymator and is corrosive; it reacts with water and should be handled with extreme care under anhydrous conditions.[19][20] Phosphorus oxychloride is highly toxic and corrosive.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] Cold-chain transportation may be required for long-term stability.[9]

Section 8: Conclusion

This compound, CAS number 898759-99-4, represents a molecule of significant strategic interest for drug discovery and development. By uniting the pharmacologically validated oxazole ring with a lipophilic isopropylbenzoyl group, it offers a promising and versatile scaffold for chemical exploration. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in established scientific principles. The potential for straightforward derivatization further enhances its value as a core structure for building chemical libraries. It is our expert assessment that this compound warrants thorough investigation as a precursor to novel therapeutic agents in oncology, infectious disease, and inflammation.

Section 9: References

-

BenchChem. 2-(4-Iodobenzoyl)oxazole | 898759-87-0. [Online] Available at:

-

Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Online] Available at:

-

PubMed Central (PMC). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Online] Available at:

-

PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Online] Available at:

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Online] Available at:

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Online] Available at:

-

Allied Academies. Biological Importance of Oxazoles. [Online] Available at:

-

PubMed Central (PMC). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Online] Available at:

-

BLD Pharm. 898759-99-4|this compound. [Online] Available at:

-

ResearchGate. A few selected drugs and biologically active compounds containing an oxazole ring. [Online] Available at:

-

National Institutes of Health (NIH). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. [Online] Available at:

-

PubMed. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Online] Available at:

-

PubMed Central (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Online] Available at:

-

Sigma-Aldrich. SAFETY DATA SHEET. [Online] Available at:

-

Wikipedia. Oxazole. [Online] Available at:

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Online] Available at:

-

PubMed. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. [Online] Available at:

-

ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Online] Available at:

-

PubMed Central (PMC). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Online] Available at:

-

Organic Chemistry Portal. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. [Online] Available at:

-

IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Online] Available at:

-

NJ.gov. Benzoyl chloride - Hazardous Substance Fact Sheet. [Online] Available at:

-

ResearchGate. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Request PDF. [Online] Available at:

-

PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Online] Available at:

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Online] Available at:

-

Chinese Chemical Letters. Formation of Benzyl Oxazole, A Competitive Path with the Classical Bishler-Napieralski Reaction. [Online] Available at:

-

Google Patents. US6333414B1 - Process for the synthesis of trisubstituted oxazoles. [Online] Available at:

-

ResearchGate. Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. [Online] Available at:

-

Fisher Scientific. SAFETY DATA SHEET. [Online] Available at:

-

BenchChem. Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. [Online] Available at:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijmpr.in [ijmpr.in]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 898759-99-4|this compound|BLD Pharm [bldpharm.com]

- 10. Oxazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Formation of Benzyl Oxazole, A Competitive Path with the Classical Bishler-Napieralski Reaction [ccspublishing.org.cn]

- 14. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. nj.gov [nj.gov]

- 20. carlroth.com [carlroth.com]

Foreword: Navigating the Physicochemical Landscape of Novel Oxazole Derivatives

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Isopropylbenzoyl)oxazole in Different Solvents

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. It is the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the solubility and stability of this compound. While this specific molecule may not have extensive published data, this document synthesizes established principles of oxazole chemistry, proven analytical methodologies, and predictive insights to empower you to rigorously characterize this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for your research endeavors.

Introduction to this compound: Structure and Potential

This compound is a heterocyclic organic compound featuring a central oxazole ring. The oxazole moiety is a five-membered heterocycle containing one oxygen and one nitrogen atom. This core structure is prevalent in numerous biologically active compounds and natural products, valued for its role as a bioisostere and its ability to engage in various biological interactions. The isopropylbenzoyl substituent suggests a degree of lipophilicity, which is a critical determinant of its solubility profile and potential interactions with biological membranes.

A foundational understanding of the molecule's structure is key to predicting its behavior. The oxazole ring, while aromatic, possesses inherent reactivity patterns that influence its stability. The electron-donating nature of the isopropyl group and the electron-withdrawing benzoyl group will modulate the electronic properties of the oxazole core, impacting its susceptibility to degradation.

Solubility Assessment: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its formulation, dissolution, and bioavailability. The lipophilic nature of the isopropylbenzoyl group suggests that this compound will likely exhibit favorable solubility in organic solvents.

Theoretical Considerations and Solvent Selection

The predicted octanol-water partition coefficient (LogP) is a valuable starting point for estimating a compound's lipophilicity and guiding solvent selection. For a structure like this compound, a positive LogP value is anticipated, indicating a preference for non-polar environments.

Solvent Selection Rationale:

A diverse panel of solvents should be selected to represent a range of polarities and functionalities, which is crucial for downstream formulation development.

-

Non-polar Solvents: Heptane, Cyclohexane

-

Moderately Non-polar Solvents: Toluene, Dichloromethane

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aqueous Buffers: A range of pH buffers (e.g., pH 2, 4, 7.4, 9) to assess pH-dependent solubility.

Experimental Protocol: Equilibrium Solubility Determination by HPLC

This protocol outlines a robust method for determining the equilibrium solubility of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used technique for this purpose.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the slurries at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method (see Section 4.0 for details).

-

Inject the diluted samples onto the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or µg/mL using the following formula: Solubility = (Concentration from HPLC) x (Dilution Factor)

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value |

| Dichloromethane | 25 | Hypothetical Value |

| pH 7.4 Buffer | 25 | Hypothetical Value |

| Methanol | 37 | Hypothetical Value |

| Ethanol | 37 | Hypothetical Value |

| Acetonitrile | 37 | Hypothetical Value |

| Dichloromethane | 37 | Hypothetical Value |

| pH 7.4 Buffer | 37 | Hypothetical Value |

Note: The above table is for illustrative purposes. Actual values must be determined experimentally.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling to identify potential degradation pathways and products.[1][2] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[2]

The oxazole ring can be susceptible to degradation under various conditions.[3] Hydrolytic cleavage, oxidation, and photolysis are common degradation pathways for oxazole-containing compounds.[3][4]

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to investigating the stability of this compound.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products from the parent peak.

3.2.1 Hydrolytic Degradation

-

Acid Hydrolysis:

-

Dissolve this compound in a minimal amount of a co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1N HCl to the desired final concentration.

-

Incubate the solution at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Prior to HPLC analysis, neutralize the samples with an equivalent amount of 0.1N NaOH.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.1N NaOH as the stress agent.

-

Neutralize the samples with 0.1N HCl before analysis. The oxazole ring can be particularly susceptible to base-catalyzed hydrolysis.[5]

-

-

Neutral Hydrolysis:

-

Dissolve the compound in a mixture of water and a co-solvent.

-

Incubate at an elevated temperature and collect samples over time.

-

3.2.2 Oxidative Degradation

-

Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature and monitor the degradation over time.

-

The oxazole ring can be susceptible to oxidative cleavage.[3]

3.2.3 Thermal Degradation

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Sample the solid at various time points, dissolve in a suitable solvent, and analyze by HPLC.

3.2.4 Photolytic Degradation

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light to differentiate between thermal and photolytic degradation. Oxazole rings can undergo photolysis, potentially leading to rearrangement or cleavage.[3]

Data Presentation:

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1N HCl | 24 h | 80°C | Hypothetical Value | Hypothetical Value |

| 0.1N NaOH | 8 h | 60°C | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂ | 24 h | RT | Hypothetical Value | Hypothetical Value |

| Dry Heat | 48 h | 80°C | Hypothetical Value | Hypothetical Value |

| Photolytic | - | RT | Hypothetical Value | Hypothetical Value |

Note: RT = Room Temperature. The above table is for illustrative purposes.

Development of a Stability-Indicating Analytical Method

A crucial component of both solubility and stability studies is a validated, stability-indicating analytical method. This method must be able to accurately quantify the parent compound and separate it from any degradation products, impurities, or excipients.[1] Reverse-phase HPLC with UV detection is the most common technique for this purpose.[5][6][7]

Method Development Workflow

Caption: HPLC Method Development and Validation Workflow.

Key Considerations for Method Development

-

Column Selection: A C18 column is a good starting point for a compound with the expected polarity of this compound.

-

Mobile Phase: A combination of acetonitrile or methanol with water or a buffer is typical. The pH of the mobile phase can be adjusted to optimize peak shape and retention.

-

Detection: Determine the wavelength of maximum absorbance (λmax) of the compound by running a UV scan.

-

Specificity: The most critical aspect of a stability-indicating method is its specificity. This is demonstrated by analyzing the samples from the forced degradation studies and showing that the peaks of the degradation products are well-resolved from the parent compound peak.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined theoretical considerations and detailed experimental protocols, researchers can generate the critical data needed to advance their drug development programs. The solubility profile will guide the selection of appropriate formulation strategies, while the stability data will inform storage conditions, shelf-life determination, and potential liabilities of the molecule. The characterization of degradation products can also provide valuable insights into the metabolic fate of the compound. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity for the successful translation of a promising molecule into a safe and effective therapeutic.

References

-

ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

(2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

-

Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]

-

ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

-

National Institutes of Health. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

-

PubMed. (n.d.). Benzoyl peroxide stability in pharmaceutical gel preparations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Unconventional oxazole formation from isocyanides. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

-

csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). WO2009097143A1 - Methods and compositions for increasing solubility of azole drug compounds that are poorly soluble in water.

-

PubMed. (n.d.). Benzoyl peroxide solubility and stability in hydric solvents. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Solubility and Stability Studies of Benzoyl Peroxide in Non-Polar, Non-Comedogenic Solvents for Use in Topical Pharmaceutical Formulation Developments. Retrieved from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]

The Core Structure-Activity Relationship of 2-Aroyloxazoles: A Technical Guide for Drug Development Professionals

Abstract

The 2-aroyloxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aroyloxazole derivatives, with a primary focus on their roles as kinase inhibitors and antimitotic agents. We will explore the causal relationships behind synthetic strategies, dissect the key structural modifications that govern biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aroyloxazole core.

Introduction: The Versatility of the 2-Aroyloxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of many pharmacologically active agents. When substituted at the 2-position with an aroyl group, the resulting 2-aroyloxazole core offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. This has led to the development of 2-aroyloxazole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will primarily focus on the anticancer applications of 2-aroyloxazoles, particularly their action as inhibitors of key cellular targets like vascular endothelial growth factor receptor 2 (VEGFR2) and tubulin.

The fundamental rationale for exploring this scaffold lies in its ability to present appended aryl rings in specific spatial orientations, allowing for precise interactions with target proteins. The central oxazole acts as a key linker, and as we will see, modifications to both the 2-aroyl moiety and other positions on the oxazole ring can dramatically influence potency and selectivity.

General Synthetic Strategies for 2,5-Disubstituted Oxazoles

The construction of the 2,5-disubstituted oxazole core is a critical first step in any SAR campaign. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. Several robust methods have been established for this purpose.

Representative Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis and initial biological evaluation of a library of 2-aroyloxazole analogues.

Caption: A typical workflow for the synthesis and evaluation of 2-aroyloxazole derivatives.

Experimental Protocol: Modified Robinson-Gabriel Synthesis

This one-pot modification allows for the direct synthesis of 2,5-disubstituted oxazoles from carboxylic acids and α-amino ketones.[4]

Materials:

-

Carboxylic acid (1.0 mmol)

-

α-Amino ketone hydrochloride (1.0 mmol)

-

Polyphosphoric acid (PPA, 5 g)

-

Ice-water

-

5% Sodium bicarbonate solution

Procedure:

-

Combine the carboxylic acid (1.0 mmol), α-amino ketone hydrochloride (1.0 mmol), and polyphosphoric acid (5 g) in a round-bottom flask.

-

Heat the mixture at 160-180 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the mixture to cool to approximately 100 °C.

-

Pour the reaction mixture into 50 mL of ice-water with vigorous stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water, followed by a 5% sodium bicarbonate solution until the filtrate is neutral.

-

Wash the solid again with water and dry thoroughly.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2,5-disubstituted oxazole.

SAR of 2-Aroyloxazoles as Kinase Inhibitors: Targeting VEGFR2

A significant area of research for oxazole derivatives has been in the development of kinase inhibitors for anticancer therapy.[4][5] The 2-anilino-5-aryloxazole scaffold, a close analogue of 2-aroyloxazoles, has proven to be a potent inhibitor of VEGFR2, a key mediator of angiogenesis.[6][7][8][9][10][11]

VEGFR2 Signaling Pathway

VEGFR2 activation by its ligand, VEGF, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with nutrients.[5][12][13][14][15] Inhibition of this pathway is a clinically validated antiangiogenic strategy.

Caption: Simplified VEGFR2 signaling pathway and the point of intervention for 2-aroyloxazole inhibitors.

Dissecting the SAR of 2-Anilino-5-Aryloxazole VEGFR2 Inhibitors

Systematic modification of the 2-anilino and 5-phenyl rings has yielded crucial insights into the requirements for potent VEGFR2 inhibition. The data presented below is adapted from studies on 2-anilino-5-phenyloxazole derivatives.[6]

General Structure:

A 2-anilino group at the 2-position and a phenyl group at the 5-position of the oxazole core.

SAR at the 2-Anilino Ring:

| Compound | R1 Substituent(s) on Anilino Ring | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| 5 | Unsubstituted | 0.20 | 0.20 |

| 9 | 2-Methoxy | 0.12 | 0.14 |

| 13 | 3-Ethylsulfone | 0.11 | 0.12 |

| 19 | 3,4,5-Trimethoxy | 0.02 | 0.05 |

| 21 | 2-Methoxy, 5-Ethylsulfone | 0.008 | 0.02 |

Data synthesized from Harris et al.[6]

Key Insights:

-

Unsubstituted anilino ring (5): Provides a baseline potency.

-

Single methoxy or ethylsulfone groups (9, 13): Offer marginal improvements in activity.

-

3,4,5-Trimethoxy substitution (19): Significantly enhances enzymatic inhibition, likely due to favorable interactions within the ATP-binding pocket.

-

Combination of 2-methoxy and 5-ethylsulfone (21): Results in a synergistic and substantial increase in both enzymatic and cellular potency. This is rationalized by the methoxy group occupying a small hydrophobic pocket and the sulfone oxygen accepting a hydrogen bond from the backbone nitrogen of Asn923.[6]

SAR at the 5-Phenyl Ring:

Substitutions on the 5-phenyl ring were explored to interact with a back lipophilic pocket of the kinase.

| Compound | R2 Substituent on 5-Phenyl Ring | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| 21 | Unsubstituted | 0.008 | 0.02 |

| 39 | 3-(2-Pyridyl) | 0.004 | 0.004 |

| 46 | 3-(3-Pyridyl) | 0.004 | 0.004 |

Data synthesized from Harris et al.[6]

Key Insights:

-

Introduction of a pyridyl group: Placing a pyridyl group at the meta-position of the 5-phenyl ring, as in compounds 39 and 46 , maintains or slightly improves the high potency. X-ray crystallography confirmed that this pyridyl group resides in the targeted back lipophilic pocket.[6]

SAR of 2-Aroyloxazoles as Antimitotic Agents: Tubulin Polymerization Inhibition

Another promising therapeutic avenue for 2-aroyloxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[16] This mechanism is shared by several successful anticancer drugs.

The Role of Tubulin in Mitosis

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[17] Agents that interfere with tubulin polymerization arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[18][19][20]

2-Aroylthiazoles as Tubulin Inhibitors: A Model for Oxazoles

While direct SAR data on 2-aroyloxazoles as tubulin inhibitors is emerging, extensive work on the closely related 2-anilino-4-amino-5-aroylthiazole scaffold provides a strong predictive model.[18] These compounds are designed as analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor that binds to the colchicine site.[18][21]

Key Structural Features and Insights:

-

The 3',4',5'-Trimethoxybenzoyl Group: This moiety, present in CA-4, is often a key pharmacophore for potent tubulin inhibition. However, studies on aroylthiazoles have shown that it is not strictly necessary for high activity.[18]

-

Substituents on the 2-Anilino Ring: Electron-releasing groups (ERGs) on the anilino ring tend to enhance antiproliferative activity, while electron-withdrawing groups (EWGs) reduce it.[18]

-

Substituents on the 5-Aroyl Ring: The electronic effects of substituents on this ring appear to be less critical, with compounds having both ERGs and EWGs showing similar high potency.[18]

Other Biologically Active 2-Aroyloxazole Derivatives

The versatility of the 2-aroyloxazole scaffold extends beyond anticancer applications.

PI4KIIIβ Inhibitors for Hepatitis C Virus (HCV) Replication

2-Alkyloxazoles have been identified as potent inhibitors of phosphatidylinositol-4-kinase beta (PI4KIIIβ), a host factor essential for the replication of HCV.[6] PI4KIIIβ plays a critical role in the formation of the membranous web, the site of viral RNA replication.[16][22][23][24][25] Inhibition of this kinase disrupts the viral life cycle, presenting a novel antiviral strategy.

Caption: Role of PI4KIIIβ in HCV replication and its inhibition by 2-alkyloxazoles.

Anti-inflammatory and Antimicrobial Potential

Derivatives of N-aryl-5-aryloxazol-2-amine have been investigated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation.[1] SAR studies in this area have shown that a hydroxyl or amino group at the para-position of the N-phenyl ring is crucial for inhibitory activity.[1] Furthermore, related heterocyclic structures like thiazoles and benzoxazoles have demonstrated a broad range of antibacterial and antifungal activities, suggesting that 2-aroyloxazoles could be a fruitful area for the development of new antimicrobial agents.[3][26][27][28]

Future Perspectives and Conclusion

The 2-aroyloxazole scaffold is a highly adaptable and therapeutically relevant core structure. The SAR insights detailed in this guide highlight several key principles for designing potent and selective inhibitors for various biological targets.

-

For Kinase Inhibition: The combination of a substituted aniline at the 2-position (e.g., with methoxy and sulfone groups) and an aryl group at the 5-position capable of probing a back lipophilic pocket is a validated strategy for achieving high potency.

-

For Tubulin Inhibition: Leveraging bioisosteric replacements and manipulating the electronic properties of substituents on the aryl rings provides a clear path to potent antimitotic agents.

Future work in this field will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance selectivity, and applying the 2-aroyloxazole scaffold to a wider range of biological targets. The synthetic accessibility and rich SAR of this heterocyclic system ensure its continued importance in the landscape of modern drug discovery.

References

-

VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... ResearchGate. [Link]

-

Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication. National Institutes of Health. [Link]

-

Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. [Link]

-

Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications (RSC Publishing). [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

-

Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)2•3H2O-Assisted Domino Sequence. Organic Chemistry Portal. [Link]

-

The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication. National Institutes of Health. [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. National Institutes of Health. [Link]

-

Regulatory Role of Phospholipids in Hepatitis C Virus Replication and Protein Function. MDPI. [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

-

Hepatitis C Virus Subverts Human Choline Kinase-α To Bridge Phosphatidylinositol-4-Kinase IIIα (PI4KIIIα) and NS5A and Upregulates PI4KIIIα Activation, Thereby Promoting the Translocation of the Ternary Complex to the Endoplasmic Reticulum for Viral Replication. ASM Journals. [Link]

-

Phosphoinositides in the Hepatitis C Virus Life Cycle. MDPI. [Link]

-

Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. National Institutes of Health. [Link]

-

VEGFA-VEGFR2 signaling. National Institutes of Health. [Link]

-

Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ResearchGate. [Link]

-

2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. National Institutes of Health. [Link]

-

Full article: Modeling of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitory activity of 2-anilino-5-aryloxazoles using chemometric tools. Taylor & Francis Online. [Link]

-

Modeling of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitory activity of 2-anilino-5-aryloxazoles using. [Link]

-

Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. PubMed. [Link]

-

Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. National Institutes of Health. [Link]

-

(A) Tubulin polymerization inhibition study of compounds and along with... ResearchGate. [Link]

-

Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ACS Publications. [Link]

-

Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[4][5][6]triazolo[1,5-a]pyrimidines. PubMed. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

-

Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. PubMed. [Link]

-

Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. PubMed. [Link]

-

Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

-

Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. [Link]

Sources

- 1. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mch.estranky.sk [mch.estranky.sk]

- 7. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. journals.asm.org [journals.asm.org]

- 25. Phosphoinositides in the Hepatitis C Virus Life Cycle | MDPI [mdpi.com]

- 26. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

predicted therapeutic targets of isopropylbenzoyl-containing compounds

An In-Depth Technical Guide to the Predicted Therapeutic Targets of Isopropylbenzoyl-Containing Compounds: A Focus on Ketoprofen